molecular formula C19H21NO3 B13489224 Benzyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate

Benzyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate

Cat. No.: B13489224
M. Wt: 311.4 g/mol
InChI Key: UYOPBIRXEDDPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H21NO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the nitrogen atom and a hydroxyphenyl group at the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-hydroxyphenyl)piperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate is unique due to the presence of both a benzyl group and a hydroxyphenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

benzyl 4-(3-hydroxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H21NO3/c21-18-8-4-7-17(13-18)16-9-11-20(12-10-16)19(22)23-14-15-5-2-1-3-6-15/h1-8,13,16,21H,9-12,14H2

InChI Key

UYOPBIRXEDDPNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC(=CC=C2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.